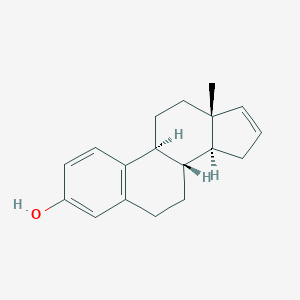

ESTRATETRAENOL

Description

Properties

IUPAC Name |

(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMOMCHYBNOFIV-BDXSIMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921587 | |

| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150-90-9 | |

| Record name | Estra-1,3,5(10),16-tetraen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,(10),16-Estratetraen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRATETRAENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Estratetraenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid first identified in the mid-20th century.[1] It is a compound of significant interest due to its proposed role as a human pheromone, a topic that remains a subject of scientific debate. This technical guide provides a comprehensive overview of the origin of this compound, detailing its initial discovery and isolation, methods of synthesis, and the proposed signaling pathways through which it may exert its effects. The information is presented with a focus on experimental methodologies and quantitative data to serve as a resource for researchers in the fields of endocrinology, neuroscience, and drug development.

Discovery and Initial Isolation

This compound was first identified in 1968 by Thysen, Elliott, and Katzman from the urine of pregnant women.[1] The initial isolation and identification were pioneering efforts that laid the groundwork for future research into this unique steroid.

Historical Experimental Protocol for Isolation from Urine

Experimental Workflow: Initial Isolation of this compound

Key Methodologies:

-

Ion-Exchange Chromatography: This technique was likely used for the initial separation of steroids from other urinary components based on their charge.

-

Thin-Layer Chromatography (TLC): TLC would have been employed for further purification of the steroid fractions.

-

Gas Chromatography (GC): GC was a critical tool for the high-resolution separation of the purified steroid, allowing for its distinction from other similar compounds.[1]

-

Spectrophotometry: This method was used for the final structural elucidation and identification of the isolated compound as this compound.[1]

Quantitative Data from Urinary Analysis

Early studies provided the first quantitative estimates of this compound concentrations in biological fluids.

| Biological Sample | Concentration | Reference |

| Urine from pregnant women | ~100 µg/L | Thysen et al., 1968 (as cited in later studies) |

Synthesis of this compound

This compound is both an endogenous steroid and a compound that can be chemically synthesized. Its synthesis is of interest for research and commercial purposes.

Biosynthesis

Endogenous this compound is synthesized from androstadienone.[2] This conversion is catalyzed by the enzyme aromatase, which is also responsible for the production of other estrogens. The primary site of this biosynthesis is believed to be the ovaries.

Biosynthesis Pathway of this compound

The aromatization process involves a series of hydroxylation and subsequent oxidation steps that convert the A-ring of the steroid nucleus into an aromatic ring.[3]

Chemical Synthesis

Generalized Chemical Synthesis Protocol:

A general approach to synthesizing this compound would likely involve the following conceptual steps:

-

Starting Material: Selection of a suitable steroid precursor, such as androsta-1,4-diene-3,17-dione.

-

Aromatization of the A-ring: This is the key transformation. It can be achieved through various chemical methods, often involving multiple steps to introduce the aromatic ring.

-

Modification of the D-ring: Introduction of the double bond at the C16-C17 position. This might be achieved through dehydration of a 17-hydroxy precursor.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Proposed Signaling Pathways

The biological effects of this compound are thought to be mediated through the olfactory system, although the precise mechanisms are still under investigation. Two primary pathways have been proposed: the main olfactory system and the vomeronasal system.

Main Olfactory Pathway

This pathway is the primary system for detecting volatile odorants.

Generalized Main Olfactory Signaling Pathway

Vomeronasal Organ (VNO) Pathway

The VNO is a specialized chemosensory organ in many animals, though its functionality in humans is debated. It is thought to detect non-volatile cues, such as pheromones.

Generalized Vomeronasal Organ Signaling Pathway

Experimental Protocols for Bioassays

A variety of experimental designs have been employed to investigate the effects of this compound on human psychology and brain function.

Psychophysiological and Behavioral Studies

These studies typically involve exposing participants to this compound and measuring changes in mood, behavior, and physiological responses.

Experimental Workflow: Human Behavioral Assay

Key Parameters from Published Studies:

| Parameter | Description | Example Values | References |

| Concentration | Concentration of this compound used in the stimulus. | Pharmacological doses, often not specified in early studies. Later studies use more defined concentrations. | [4] |

| Delivery Method | How the compound is presented to the participant. | Upper-lip application, inhalation from a vial. | [4] |

| Tasks | The behavioral or cognitive measures used. | Mood questionnaires (e.g., POMS), social judgment tasks, sexual arousal ratings. | [4][5][6][7] |

| Physiological Measures | Objective physiological data collected. | Skin conductance, heart rate, skin temperature. | [8] |

Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) has been used to investigate the neural correlates of exposure to this compound.

Generalized fMRI Protocol:

-

Participant Screening: Ensure participants are suitable for MRI scanning.

-

Baseline Scan: Acquire anatomical and baseline functional scans.

-

Stimulus Presentation: Deliver this compound and a control substance (e.g., clean air) in a block or event-related design while the participant is in the scanner.

-

Task: Participants may perform a task or be instructed to passively perceive the stimulus.

-

Image Acquisition: Acquire functional brain images throughout the experiment.

-

Data Analysis: Preprocess the fMRI data and perform statistical analysis to identify brain regions with differential activation between the this compound and control conditions.

Studies have reported that this compound can activate the hypothalamus in men.[5]

Quantitative Data on the Effects of this compound

The reported effects of this compound are varied and, in some cases, contradictory. The following table summarizes some of the key quantitative findings.

| Effect Measured | Population | Finding | Reference |

| Mood | Men | Increased negative mood | [8] |

| Mood | Women | Increased positive mood | [8] |

| Mood | Men and Women | No significant effect on mood | Bensafi et al., 2003 (as cited in[8]) |

| Social Cognition | Men | Improved accuracy in an interpersonal perception task, especially in evaluating romantic relationships. | [6][7] |

| Sexual Reward Preference | Men | Increased preference for larger, later sexual rewards. | [9] |

| Brain Activity (Hypothalamus) | Men | Increased hypothalamic activity. | [5] |

Conclusion

This compound, since its discovery in the urine of pregnant women in 1968, has been a molecule of considerable scientific interest. While its role as a human pheromone is still debated, research has elucidated its biosynthetic pathway and explored its potential effects on human psychology and brain function. This technical guide has provided an overview of the origin of this compound, from its initial isolation to the experimental methods used to study its activity. Further research is needed to fully understand its synthesis, the specifics of its signaling pathways in humans, and its ultimate biological significance.

References

- 1. Identification of estra-1,3,5(10),16-tetraen-3-ol (this compound) from the urine of pregnant women (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 3. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromones, in context [apa.org]

- 6. researchgate.net [researchgate.net]

- 7. A scent of romance: human putative pheromone affects men’s sexual cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. This compound increases preference for large sexual reward but not impulsivity among heterosexual males - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Estratetraenol in Pregnant Women's Urine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is a human steroid first identified in the urine of pregnant women in 1968.[1] Since its discovery, it has been the subject of considerable research, primarily focusing on its potential role as a human pheromone. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental methodologies of the era, and presenting available data in a structured format. It also explores the current understanding of its putative signaling pathways and offers insights into modern analytical techniques for its detection. This document is intended to serve as a valuable resource for researchers in endocrinology, neuroscience, and drug development.

Introduction

The search for endogenous steroids that might act as chemical signals in humans led to the investigation of various biological fluids. The urine of pregnant women was a logical starting point due to the profound endocrinological changes that occur during gestation. In 1968, Thysen, Elliott, and Katzman reported the successful isolation and identification of a novel steroid, this compound, from this source.[1] This discovery opened up a new avenue of research into the potential pheromonal effects of human steroids, a topic that remains a subject of scientific inquiry and debate.

Quantitative Data

Despite the identification of this compound in 1968, a thorough review of the available scientific literature, including searches for the original publication and subsequent studies, did not yield specific quantitative data regarding the concentration of this compound in the urine of pregnant women at various stages of gestation. The original paper by Thysen et al. focused on the isolation and identification of the compound rather than its quantification.[1] Subsequent research has largely centered on the behavioral and physiological effects of synthetic this compound, rather than its endogenous levels. Therefore, a definitive quantitative summary table cannot be provided at this time.

Table 1: Concentration of this compound in Pregnant Women's Urine

| Gestational Stage | Concentration Range (ng/mL) | Method of Quantification | Reference |

| First Trimester | Data Not Available | - | - |

| Second Trimester | Data Not Available | - | - |

| Third Trimester | Data Not Available | - | - |

Note: The absence of data in this table reflects the lack of available quantitative measurements in the reviewed scientific literature.

Experimental Protocols

Original Isolation and Identification of this compound (Thysen et al., 1968)

While the full, detailed protocol from the original 1968 publication by Thysen, Elliott, and Katzman could not be retrieved, the published abstract and subsequent citations indicate the use of the following key techniques.[1] The workflow below is a generalized representation based on common steroid isolation practices of that era.

-

Sample Collection: Urine was collected from women in late pregnancy.

-

Hydrolysis: To isolate the free steroid, the urine was likely treated with enzymes such as β-glucuronidase and sulfatase to cleave the conjugated forms (glucuronides and sulfates) in which steroids are often excreted.

-

Extraction: The hydrolyzed urine was then subjected to liquid-liquid extraction using an organic solvent like diethyl ether to separate the steroids from the aqueous phase.

-

Chromatographic Separation:

-

Ion Exchange Chromatography: This technique was employed to separate the extracted steroids into different fractions based on their chemical properties (e.g., acidic, phenolic, neutral).

-

Thin Layer Chromatography (TLC): The fractions of interest were further purified using TLC, a common method at the time for separating closely related compounds.

-

Gas Chromatography (GC): The purified samples were analyzed by GC. In the 1960s, packed columns with stationary phases like SE-30 were common for steroid analysis.[2]

-

-

Spectrophotometry: The final isolated compound was subjected to spectrophotometric analysis (likely UV and/or IR spectroscopy) to elucidate its chemical structure, leading to the identification of this compound.

Modern Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Modern analytical methods offer significantly higher sensitivity and specificity for the quantification of steroids in biological fluids. GC-MS is a powerful technique for this purpose.

-

Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled version of this compound) is added to a known volume of urine to correct for extraction losses and matrix effects.

-

The sample undergoes enzymatic hydrolysis to deconjugate the steroids.

-

-

Extraction and Clean-up:

-

Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) is used to extract and concentrate the steroids from the urine matrix, removing interfering substances.

-

-

Derivatization:

-

The hydroxyl group of this compound is derivatized, typically by silylation (e.g., using BSTFA), to increase its volatility and thermal stability for GC analysis.[3]

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS) for separation.

-

The separated compounds are then introduced into a mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for high specificity.

-

-

Quantification:

-

The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve prepared with known concentrations of a certified this compound standard.

-

Signaling Pathways

The biological function of this compound is a topic of ongoing research and debate, with most studies focusing on its putative role as a human pheromone.[4][5] The proposed signaling pathway does not involve a classical endocrine receptor cascade but rather the activation of specific brain regions in response to its scent.

Putative Pheromonal Signaling Pathway

The current hypothesis suggests that this compound, when inhaled, is detected by the olfactory system. While the role of the vomeronasal organ (VNO) in humans is controversial and generally considered non-functional, studies have shown that the scent of this compound can activate the hypothalamus in a sex-specific manner.[6][7]

This activation of the hypothalamus, a key brain region involved in regulating emotions, reproductive behavior, and hormonal balance, is thought to underlie the observed effects of this compound on mood and attraction in some studies. It is important to note that the existence and significance of human pheromones are still actively debated within the scientific community.

Conclusion

The discovery of this compound in the urine of pregnant women marked a significant step in human steroid research. While the original methodologies relied on classical biochemical techniques, modern analytical chemistry offers far more sensitive and specific means for its detection and quantification. The lack of quantitative data on endogenous this compound levels remains a notable gap in the literature, presenting an opportunity for future research. Furthermore, the proposed signaling pathway of this compound as a putative pheromone highlights the complex interplay between the olfactory system and brain regions that govern behavior and physiology. Further investigation is required to fully elucidate the biological role of this intriguing human steroid.

References

- 1. Identification of estra-1,3,5(10),16-tetraen-3-ol (this compound) from the urine of pregnant women (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 3. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Will It Take To Find a Human Pheromone? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone signal transduction in humans: What can be learned from olfactory loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheromone effects on the human hypothalamus in relation to sexual orientation and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

Estratetraenol: An Endogenous Steroid in Women - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women, first identified in the urine of pregnant individuals.[1][2][3] Structurally related to estrogens, it is considered a putative human pheromone, exerting effects on mood, physiology, and behavior, particularly in men.[2][4] Its synthesis from androstadienone is catalyzed by the enzyme aromatase, primarily in the ovaries.[4] Despite its discovery decades ago, the body of research on this compound, especially concerning its quantitative presence in biological fluids and its precise mechanism of action in humans, remains limited and is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biosynthesis, analytical methodologies for its detection, and its proposed physiological roles and signaling pathways.

Quantitative Analysis of this compound

Table 1: Reported Concentrations of this compound

| Biological Matrix | Physiological State | Concentration | Method of Analysis | Reference |

| Urine | Pregnancy | Not Quantified | Chromatography | [1][3] |

| Perfume (exogenous) | N/A | 0.19 mg/mL | GC-MS | [5] |

Experimental Protocols for Detection and Quantification

While specific, validated protocols for the routine quantification of this compound are not widely published, methodologies for the analysis of other steroids in biological matrices can be adapted. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for their sensitivity and specificity.

Sample Preparation: Extraction of Steroids from Urine

The following is a generalized protocol for the extraction of steroids from a urine matrix, which could be optimized for this compound analysis.

2.1.1. Enzymatic Hydrolysis Steroids in urine are often present as glucuronide and sulfate (B86663) conjugates. An enzymatic hydrolysis step is necessary to cleave these conjugates and liberate the free steroid for analysis.

-

To 1-3 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).

-

Add a solution of β-glucuronidase/arylsulfatase in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.6-6.5).[6][7]

-

Incubate the mixture at an elevated temperature (e.g., 37-45°C) for a sufficient period (e.g., 30 minutes to 4 hours) to ensure complete deconjugation.[7][8]

2.1.2. Solid-Phase Extraction (SPE) SPE is a common technique for sample cleanup and concentration.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.[1][7]

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the steroids with an organic solvent such as methanol or a mixture of dichloromethane.[1][8]

2.1.3. Liquid-Liquid Extraction (LLE) LLE is an alternative or additional cleanup step.

-

To the hydrolyzed urine, add a buffer to adjust the pH (e.g., carbonate buffer, pH 10).[7]

-

Add an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether).[7][8]

-

Vortex thoroughly and centrifuge to separate the layers.

-

Collect the organic layer containing the steroids.

Derivatization for GC-MS Analysis

For GC-MS analysis, steroids often require derivatization to increase their volatility and improve their chromatographic properties. A common two-step derivatization process is as follows:

-

Oximation: Protects keto-groups by reacting the extracted and dried sample with methoxyamine hydrochloride in pyridine.[6]

-

Silylation: Derivatizes hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH4I) and a reducing agent like ethanethiol.[6][9]

GC-MS and LC-MS/MS Analysis

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatography:

-

Column: A capillary column such as a DB-1 is typically used.[6]

-

Temperature Program: A programmed temperature ramp is employed to separate the steroid derivatives. A typical program might start at a lower temperature and increase to a higher temperature over an extended period (e.g., up to 90 minutes) to achieve optimal separation.[6]

-

-

Mass Spectrometry:

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers the advantage of analyzing underivatized steroids, though derivatization can be used to enhance sensitivity for certain compounds.

-

Liquid Chromatography:

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water and methanol/acetonitrile) is used for elution.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is common.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity in quantification.

-

Biosynthesis of this compound

This compound is synthesized from androstadienone through the action of the enzyme aromatase (cytochrome P450 19A1).[4] This conversion is a key step in a branch of the steroidogenic pathway. Aromatase is highly expressed in the ovarian granulosa cells.[7] Its expression and activity are regulated by various factors, including follicle-stimulating hormone (FSH) and cyclic adenosine (B11128) monophosphate (cAMP).[7]

Signaling Pathways and Physiological Effects

The mechanism of action of this compound in humans is a subject of ongoing research and debate. It is proposed to act as a chemosignal, influencing brain activity and behavior.

Putative Pheromonal Effects and Hypothalamic Activation

Functional magnetic resonance imaging (fMRI) studies have shown that exposure to this compound can activate the hypothalamus in a sex-specific manner, with men showing a more pronounced response.[2][10] The hypothalamus is a key brain region involved in regulating endocrine function and social behaviors. This suggests a potential neural basis for the observed effects of this compound on mood and arousal.

The Role of the Vomeronasal Organ (VNO) and Olfactory Receptors

In many mammals, pheromones are detected by the vomeronasal organ (VNO). However, the functionality of the VNO in adult humans is highly controversial, and it is generally considered to be vestigial.[2] Therefore, it is more likely that if this compound acts as a chemosignal in humans, it is detected by olfactory receptors in the main olfactory epithelium. To date, specific human olfactory receptors that bind to this compound have not been definitively identified.

The general mechanism of olfactory receptor activation involves the binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron. This initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), the opening of cyclic nucleotide-gated ion channels, and the depolarization of the neuron, leading to the transmission of a signal to the brain.

Conclusion and Future Directions

This compound remains a fascinating yet enigmatic endogenous steroid in women. While its role as a putative pheromone is supported by studies showing its effects on the human brain and behavior, significant research is needed to fully elucidate its physiological significance. Key areas for future investigation include:

-

Quantitative Analysis: Development and application of sensitive and specific analytical methods to determine the concentrations of this compound in various biological fluids under different physiological conditions. This will be crucial for understanding its regulation and potential as a biomarker.

-

Receptor Identification: Identification and characterization of the specific human olfactory or other receptors that bind to this compound. This will be a critical step in unraveling its molecular mechanism of action.

-

Clinical Studies: Well-controlled clinical studies are needed to further investigate the effects of this compound on human physiology, mood, and behavior, moving beyond subjective reports to objective physiological measures.

A deeper understanding of this compound could have implications for drug development in areas such as mood disorders, social-behavioral therapies, and reproductive health.

References

- 1. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pheromone effects on the human hypothalamus in relation to sexual orientation and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of estra-1,3,5(10),16-tetraen-3-ol (this compound) from the urine of pregnant women (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An LC-MS/MS analysis for seven sex hormones in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Hypothalamic Response to the Chemo-Signal Androstadienone in Gender Dysphoric Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Estratetraenol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (EST) is an endogenous steroid found in women that has garnered significant interest for its putative role as a human pheromone.[1] First identified in the urine of pregnant women, this compound is structurally related to estrogenic hormones but notably lacks estrogenic activity.[1][2] Research suggests that this compound may influence mood, social cognition, and behavior in a sex-specific manner, making it a subject of investigation in fields ranging from neurobiology to psychology and drug development.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on experimental methodologies and potential signaling pathways.

Chemical Identity and Physicochemical Properties

This compound is a C18 steroid belonging to the estrane (B1239764) family.[1] Its chemical structure is characterized by an aromatic A ring, typical of estrogens, and a double bond in the D ring at position 16.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol[6] |

| Synonyms | Estra-1,3,5(10),16-tetraen-3-ol, Compound 742[7] |

| CAS Number | 1150-90-9[7] |

| Molecular Formula | C₁₈H₂₂O[7] |

| Molecular Weight | 254.37 g/mol [7] |

| InChI Key | CRMOMCHYBNOFIV-BDXSIMOUSA-N[6] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)O[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to pale yellow solid | [8] |

| Melting Point | 130-131.5 °C | [9][10] |

| Boiling Point | 400.2 °C at 760 mmHg | [6][9] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [8][9] |

| Water Solubility | 2.706 mg/L at 25 °C (estimated) | [6] |

| Purity (typical) | ≥98% (HPLC) | [8] |

Biological Activity and Mechanism of Action

This compound is classified as a putative human pheromone, a chemical signal that may elicit behavioral or physiological responses in other individuals of the same species.[2] Its effects are reported to be context-dependent and differ based on the sex and sexual orientation of the recipient.[4][11]

Effects on Social Cognition and Mood

Studies have indicated that exposure to this compound can modulate aspects of social cognition, particularly in men. Research by Oren et al. (2019) demonstrated that men exposed to this compound showed improved accuracy on the Interpersonal Perception Task, especially in discerning intimacy cues.[3] The same study found that this compound enhanced men's emotional reaction to images of romantic touch.[3] Other studies have suggested that this compound can influence mood, with some reports of it increasing positive mood in women and decreasing it in men.[4]

Effects on Sexual Motivation and Perception

Research by Wu et al. (2022) investigated the impact of this compound on sexual motivation in heterosexual men using a sexual delay discounting task. The findings revealed that this compound increased the preference for larger, delayed sexual rewards, suggesting a potential role in enhancing sexual motivation.[6] Furthermore, some studies suggest that this compound may bias the perception of gender from ambiguous stimuli.[5]

Table 3: Quantitative Data from Behavioral Studies on this compound

| Study | Experimental Task | Participants | Key Finding(s) | Quantitative Result(s) |

| Wu et al. (2022) | Sexual Delay Discounting Task | 76 heterosexual men | Increased preference for larger, delayed sexual rewards. | Area Under the Curve (AUC) for LL choices: - this compound: M = 0.44, SD = 0.26 - Control: M = 0.38, SD = 0.21 (Paired t-test: t(75) = 2.11, p = 0.039) |

| Oren et al. (2019) | Picture-Rating Task (Emotional Reaction to Touch) | 64 men | Stronger emotional reaction to touch under this compound exposure. | Main effect for compound in trials depicting touch: - p = 0.047, ηp² = 0.061 |

| Oren et al. (2019) | Interpersonal Perception Task | Men | Improved accuracy, particularly in the "Intimacy" category. | Specific quantitative data on accuracy scores not available in the abstract. |

Proposed Signaling Pathway

The precise molecular mechanism by which this compound exerts its effects is not fully elucidated. While many mammals detect pheromones via the vomeronasal organ (VNO), the human VNO is largely considered to be non-functional.[12][13] Current evidence suggests that the effects of putative human pheromones like this compound are mediated through the main olfactory epithelium (MOE).[14]

The proposed pathway involves the binding of this compound to a G-protein coupled receptor (GPCR) on the surface of olfactory sensory neurons. This interaction is hypothesized to initiate an intracellular signaling cascade, leading to neuronal depolarization and the transmission of a signal to the brain. Neuroimaging studies have shown that exposure to this compound can activate specific brain regions, most notably the anterior hypothalamus, in a sex-specific manner.[5][11] The hypothalamus plays a crucial role in regulating hormones and behaviors related to reproduction and social bonding.

References

- 1. Neurobiology of TRPC2: from gene to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | TRICK or TRP? What Trpc2−/− mice tell us about vomeronasal organ mediated innate behaviors [frontiersin.org]

- 3. Involvement of the G-Protein-Coupled Dopamine/Ecdysteroid Receptor DopEcR in the Behavioral Response to Sex Pheromone in an Insect | PLOS One [journals.plos.org]

- 4. Involvement of the G-protein-coupled dopamine/ecdysteroid receptor DopEcR in the behavioral response to sex pheromone in an insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptors function as cell membrane receptors for the steroid hormone 20-hydroxyecdysone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC2 and the Molecular Biology of Pheromone Detection in Mammals - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pheromone signal transduction in humans: What can be learned from olfactory loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian Pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neural basis for pheromone signal transduction in mice [frontiersin.org]

- 10. Vomeronasal receptor - Wikipedia [en.wikipedia.org]

- 11. Use of computational modeling approaches in studying the binding interactions of compounds with human estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xenopus V1R vomeronasal receptor family is expressed in the main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A scent of romance: human putative pheromone affects men’s sexual cognition - PMC [pmc.ncbi.nlm.nih.gov]

Estratetraenol and its Relationship to Estrogen Hormones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous human steroid that is structurally analogous to estradiol (B170435). First identified in the urine of pregnant women, its primary researched role has been as a putative human pheromone, influencing mood and neurophysiological responses in a sex-specific manner. Despite its structural similarity to estrogens, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of evidence for classical estrogenic activity. This technical guide provides an in-depth analysis of this compound's biochemical relationship to estrogen hormones, detailing its synthesis, the standard experimental protocols used to assess estrogenicity, and a summary of the current, and often conflicting, state of knowledge. All quantitative data for relevant estrogenic compounds are presented, highlighting the lack of such data for this compound in the scientific literature.

Structural and Biosynthetic Relationship to Estrogens

This compound is an 18-carbon steroid, sharing the core cyclopentanophenanthrene ring structure of all estrogens. The key structural differences between this compound and the potent endogenous estrogen, 17β-estradiol, lie in the D-ring of the steroid. This compound lacks the C17β hydroxyl group and possesses a double bond between the C16 and C17 positions[1].

Biosynthesis

The biosynthesis of estrogens from cholesterol is a multi-step enzymatic process. The final and rate-limiting step is the aromatization of androgens, catalyzed by the enzyme aromatase (cytochrome P450 19A1). This compound is synthesized from the androgen precursor androstadienone, also via the action of aromatase, likely in the ovaries[1]. This positions its synthesis in parallel to the primary pathways of estradiol and estrone (B1671321) synthesis.

Caption: Biosynthetic pathways of estrogens and this compound.

Assessment of Estrogenic Activity: A Data Deficit

A compound is considered estrogenic if it can bind to and activate estrogen receptors (ERα and/or ERβ), thereby mimicking the effects of endogenous estrogens. This activity is typically characterized by a combination of in vitro and in vivo assays.

A significant finding of this technical review is the stark contradiction between commercial claims and the peer-reviewed scientific literature regarding this compound's estrogenic activity. A product information sheet from a chemical supplier describes this compound as a "synthetic estrogen" that "binds to estrogen receptor cells and is metabolized...into 17β-estradiol"[2]. However, extensive searches of scientific databases have failed to uncover any peer-reviewed studies that substantiate these claims. On the contrary, the prevailing statement in the scientific literature is that this compound has "no known estrogenic effects"[1]. This lack of published data from standardized estrogenicity assays is a critical knowledge gap.

To provide a framework for the necessary future research, the following sections detail the standard experimental protocols used to quantify estrogenic activity and present the known quantitative data for established estrogenic compounds.

Quantitative Data for Estrogenic Compounds

The following tables summarize key quantitative metrics for well-characterized estrogens. The absence of data for this compound underscores the lack of experimental evidence for its estrogenic activity in the peer-reviewed literature.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Kd (nM) | Relative Binding Affinity (RBA) (%) |

|---|---|---|---|

| 17β-Estradiol (E2) | ERα | ~0.1 - 0.2 | 100 |

| ERβ | ~0.4 - 0.5 | 100 | |

| Estrone (E1) | ERα | Not Reported | ~11 - 50 |

| ERβ | Not Reported | ~10 - 30 | |

| Estriol (E3) | ERα | Not Reported | ~10 - 15 |

| ERβ | Not Reported | ~20 - 60 | |

| This compound | ERα / ERβ | No Data Available | No Data Available |

Note: RBA values are typically determined by competitive binding assays and can vary based on experimental conditions. E2 is the reference compound (RBA = 100).

Table 2: In Vitro Estrogenic Potency

| Compound | Assay | EC50 (nM) |

|---|---|---|

| 17β-Estradiol (E2) | Yeast Estrogen Screen (YES) | ~0.01 - 0.1 |

| E-SCREEN (MCF-7 Proliferation) | ~0.001 - 0.01 | |

| ERα Reporter Gene Assay | ~0.0025 - 1.0 | |

| This compound | All Assays | No Data Available |

Note: EC50 is the concentration at which the compound elicits 50% of its maximal effect.

Experimental Protocols for Determining Estrogenicity

The following protocols describe standard assays used to determine if a compound exhibits estrogenic activity.

In Vitro Assay: Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen (typically [³H]-17β-estradiol) for binding to a specific estrogen receptor subtype (ERα or ERβ).

Methodology:

-

Receptor Preparation: Recombinant human ERα or ERβ, or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus), are prepared and quantified.

-

Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. A control incubation with unlabeled 17β-estradiol is used to determine the RBA.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved using hydroxylapatite or charcoal-dextran suspension, followed by centrifugation.

-

Quantification: The radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100

Caption: Workflow for a competitive estrogen receptor binding assay.

In Vitro Assay: E-SCREEN (Estrogen-SCREEN) Assay

This assay measures the proliferative effect of a test compound on an estrogen-dependent cell line, typically human breast cancer cells (MCF-7).

Methodology:

-

Cell Culture: MCF-7 cells, which endogenously express ERα, are cultured in a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to establish a baseline proliferation rate.

-

Treatment: Cells are seeded into multi-well plates and treated with a range of concentrations of the test compound. Positive (17β-estradiol) and negative (vehicle) controls are run in parallel.

-

Incubation: The cells are incubated for a defined period (typically 6-7 days) to allow for cell proliferation.

-

Quantification: The final cell number is determined. This can be done by direct cell counting, or more commonly, using assays that measure DNA content (e.g., SYBR Green) or metabolic activity (e.g., MTS assay).

-

Data Analysis: The proliferative effect (PE) of the test compound is calculated relative to the controls. The concentration that yields half the maximal proliferation (EC50) is determined to quantify the compound's potency.

In Vitro Assay: Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an Estrogen Response Element (ERE).

Methodology:

-

Cell Line: A suitable cell line (e.g., HeLa, HEK293, or a yeast strain) is engineered to contain two key components:

-

A plasmid expressing human ERα or ERβ.

-

A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of a promoter with one or more EREs.

-

-

Treatment: The cells are exposed to various concentrations of the test compound.

-

Incubation: Cells are incubated for a period sufficient for transcription and translation of the reporter gene (typically 24-48 hours).

-

Quantification: The activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).

-

Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the compound in activating ERE-mediated gene transcription.

In Vivo Assay: Uterotrophic Assay

This is the "gold standard" in vivo assay for assessing estrogenic activity. It measures the increase in uterine weight (uterotrophy) in immature or ovariectomized female rodents following exposure to a test compound.

Methodology:

-

Animal Model: Immature or surgically ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens, making the uterus highly sensitive to exogenous estrogenic compounds.

-

Dosing: The animals are administered the test compound, a positive control (e.g., ethinylestradiol), or a vehicle control for a set number of consecutive days (typically 3). Administration can be via oral gavage or subcutaneous injection.

-

Endpoint Measurement: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted-dry weight).

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Classical Estrogen Signaling Pathways

Estrogens exert their effects through two primary signaling pathways: a nuclear-initiated pathway that directly regulates gene transcription and a membrane-initiated pathway that triggers rapid intracellular signaling cascades. This compound is not known to activate these pathways; its effects are believed to be mediated through olfactory and neural pathways associated with pheromonal perception.

Caption: Classical nuclear and membrane-initiated estrogen signaling pathways.

Conclusion

This compound is a human steroid that is biosynthetically and structurally related to estrogens. However, its functional relationship is complex and poorly defined by classical endocrinological standards. While commercial sources make claims of estrogenic activity and metabolic conversion to estradiol, the peer-reviewed scientific literature is devoid of the quantitative data from standard estrogenicity assays needed to support these assertions. The overwhelming focus of research has been on its role as a putative pheromone, with effects mediated through the central nervous system rather than through classical estrogen receptor activation in peripheral tissues.

For researchers in drug development and related fields, it is critical to note that based on the available scientific evidence, this compound cannot be classified as an estrogen. The conflicting information highlights a significant gap in the pharmacological characterization of this compound. Definitive studies employing the standardized in vitro and in vivo protocols outlined in this guide are required to resolve the controversy and accurately define this compound's hormonal activity profile.

References

The Contentious Case of Estratetraenol: A Technical Review of its Role in Human Olfaction

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estratetraenol (EST), a steroid found in the urine of pregnant women, has been a focal point of controversy in the field of human olfaction for decades.[1] Postulated as a putative female pheromone, its influence on human behavior and physiology remains a subject of intense debate. This technical guide provides a comprehensive overview of the current state of research into this compound, with a focus on its disputed role in human chemosignaling. We delve into the evidence for and against its pheromonal activity, examine the experimental methodologies employed in key studies, and present the quantitative data in a clear, comparative format. Furthermore, we explore the proposed signaling pathways and critique the existing body of literature, offering insights for future research and development in this complex and often contradictory field.

Introduction: The Pheromone Postulate and the this compound Enigma

The concept of pheromones, chemical signals that trigger innate behaviors in members of the same species, is well-established in the animal kingdom. However, the existence and function of such signals in humans are far more ambiguous.[2] this compound, an estrogen-like steroid, emerged as a prime candidate for a human female pheromone, purported to influence male behavior and physiology.[3][4] Despite numerous studies, the scientific community remains divided on its true impact. Critics point to methodological flaws, lack of replicability, and the use of pharmacological, rather than physiological, concentrations of the compound in many experiments.[2] This guide aims to dissect the controversy by presenting a detailed analysis of the available scientific evidence.

The Vomeronasal Organ (VNO) vs. The Main Olfactory System: A Paradigm Shift

Initial theories on the action of putative human pheromones centered on the vomeronasal organ (VNO), a specialized chemosensory structure found in many animals.[5] However, in adult humans, the VNO is now widely considered to be a vestigial organ, lacking the necessary neuronal connections to the brain to be functional in pheromone detection.[6][7][8]

Recent research has shifted focus to the main olfactory system as the likely mediator of any effects of this compound.[9] Studies have demonstrated that the hypothalamic activation observed in response to EST is dependent on a functional main olfactory epithelium, suggesting that this is the primary pathway for its perception.[10][11]

Key Experiments in this compound Research: A Methodological Deep Dive

The scientific literature on this compound is characterized by a mix of studies reporting significant behavioral and physiological effects, and those finding no discernible impact. Below, we provide detailed experimental protocols from some of the most influential studies in this area.

Studies Suggesting an Effect of this compound

3.1.1. Zhou et al. (2014): Influence on Gender Perception

This study investigated whether this compound could influence the perception of gender from ambiguous point-light walkers.

-

Experimental Protocol:

-

Participants: 24 heterosexual males, 24 heterosexual females, 24 homosexual males, and 24 homosexual/bisexual females.

-

Design: A double-blind, repeated-measures design.

-

Stimuli: Participants were exposed to either this compound (for male participants) or androstadienone (for female and homosexual male participants), or a control solution (clove oil in propylene (B89431) glycol). The point-light walkers were digitally morphed to represent a spectrum of gaits from masculine to feminine.

-

Procedure: Participants viewed the point-light walkers for 500 milliseconds and were asked to identify the gender of the walker.

-

Key Finding: Heterosexual men exposed to this compound were more likely to perceive the ambiguous walkers as feminine.[12]

-

3.1.2. Oren et al. (2019): "A Scent of Romance" - Effects on Social Cognition

This research explored the impact of this compound on men's social cognition, particularly in romantic contexts.

-

Experimental Protocol:

-

Experiment 1 Participants: A group of men (specific number to be confirmed from full text).

-

Experiment 1 Design: A double-blind, within-subject design.

-

Experiment 1 Stimuli: Participants were exposed to this compound and a control solution while performing the Interpersonal Perception Task.

-

Experiment 1 Procedure: Participants evaluated various social interactions.

-

Experiment 1 Key Finding: Men showed improved accuracy in the "Intimacy" category of the task when exposed to this compound.[13]

-

Experiment 2 Participants: A different sample of men.

-

Experiment 2 Design: A double-blind, within-subject design.

-

Experiment 2 Stimuli: Participants were exposed to this compound and a control solution while viewing images of romantic touch.

-

Experiment 2 Procedure: Participants' emotional reactions to the images were measured.

-

Experiment 2 Key Finding: Men's emotional reaction to romantic touch was stronger under the influence of this compound.[13][14]

-

3.1.3. Jacob and McClintock (2000): Mood and Physiological Effects

An early study that reported effects of this compound on mood and autonomic arousal.

-

Experimental Protocol:

-

Participants: Men and women.

-

Design: A double-blind, placebo-controlled study.

-

Stimuli: this compound and a control substance.

-

Procedure: Participants were exposed to the substances and their mood and physiological parameters (e.g., skin temperature, skin conductance) were monitored.

-

Key Finding: this compound was reported to increase positive mood in women and decrease it in men, and also affect autonomic nervous system activity.[13]

-

Studies Finding No Significant Effect of this compound

3.2.1. Hare et al. (2017): A Failure to Replicate

This study attempted to replicate and extend the findings of Zhou et al. (2014) and also investigated effects on attractiveness and unfaithfulness ratings.

-

Experimental Protocol:

-

Participants: 94 heterosexual, Caucasian participants (43 male, 51 female).

-

Design: A double-blind, repeated-measures design.

-

Stimuli: Participants were exposed to this compound, androstadienone, or a control scent (clove oil). They viewed gender-neutral facial morphs and photographs of opposite-sex faces.

-

Procedure: In two separate tasks, participants were asked to determine the gender of the morphed faces and to rate the attractiveness and perceived unfaithfulness of the opposite-sex faces.

-

Key Finding: Exposure to this compound (or androstadienone) had no effect on gender perception, attractiveness ratings, or judgments of unfaithfulness.[2][15]

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited studies. It is important to note the variability in effect sizes and statistical significance across different experiments.

| Study | Participants | Task | Key Finding with this compound | Statistical Significance |

| Zhou et al. (2014) | 24 Heterosexual Men | Gender Perception (Point-Light Walkers) | Increased perception of walkers as feminine. | Reported as statistically significant. |

| Oren et al. (2019) - Exp 1 | Men | Social Cognition (Interpersonal Perception Task) | Improved accuracy in "Intimacy" category. | Reported as statistically significant. |

| Oren et al. (2019) - Exp 2 | Men | Emotional Reaction to Romantic Touch | Stronger emotional reaction to touch. | p = 0.047, ηp² = 0.061[14] |

| Hare et al. (2017) | 43 Heterosexual Men | Gender Perception (Facial Morphs) | No significant effect. | Not statistically significant. |

| Hare et al. (2017) | 43 Heterosexual Men | Attractiveness & Unfaithfulness Ratings | No significant effect. | Not statistically significant. |

Proposed Signaling Pathway and Experimental Workflows

Given the evidence pointing towards the main olfactory system, a putative signaling pathway for this compound would likely involve olfactory receptors. However, the specific receptor(s) that bind to this compound have not been definitively identified. The general olfactory signaling cascade is initiated by the binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron.

Putative Signaling Pathway of this compound

Caption: Putative signaling pathway for this compound in the main olfactory system.

Experimental Workflow: Zhou et al. (2014)

References

- 1. researchgate.net [researchgate.net]

- 2. This compound increases preference for large sexual reward but not impulsivity among heterosexual males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The scented brain: pheromonal responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Subthreshold amounts of social odorant affect mood, but not behavior, in heterosexual women when tested by a male, but not a female, experimenter | Semantic Scholar [semanticscholar.org]

- 6. savemyexams.com [savemyexams.com]

- 7. researchgate.net [researchgate.net]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Putative sex-specific human pheromones do not affect gender perception, attractiveness ratings or unfaithfulness judgements of opposite sex faces | Semantic Scholar [semanticscholar.org]

- 10. users.phhp.ufl.edu [users.phhp.ufl.edu]

- 11. Influence of affective and cognitive judgments on autonomic parameters during inhalation of pleasant and unpleasant odors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LabXchange [labxchange.org]

- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 14. prezi.com [prezi.com]

- 15. scribd.com [scribd.com]

The Contentious Case of Estratetraenol: A Technical Review of its Putative Pheromonal Effects on Human Behavior

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

The role of estratetraenol (EST), a steroid found in female urine, as a putative human pheromone remains a subject of intense scientific debate. While some studies suggest it can influence mood, perception, and physiological arousal in a sex-specific manner, others have failed to replicate these findings, casting doubt on its classification as a functional human pheromone. This in-depth guide provides a technical overview of the existing research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate a deeper understanding of this controversial topic.

Quantitative Data Summary

The reported effects of this compound on human behavior are varied and, at times, contradictory. The following tables summarize the key quantitative findings from notable studies.

Table 1: Effects of this compound on Mood

| Study | Participants | Task | Key Findings |

| Jacob & McClintock (2000)[1][2][3] | Men and Women | Mood questionnaires | Increased positive mood in women; decreased positive mood in men.[1][2] |

| Bensafi et al. (2003)[3] | Men and Women | Mood assessment | No significant effect on mood in either men or women.[3] |

| Olsson et al. (2006)[2] | Men | Mood rating | Decreased positive mood.[2] |

Table 2: Effects of this compound on Attractiveness and Mate Perception

| Study | Participants | Task | Key Findings |

| Saxton et al. (2008) (related to androstadienone, but relevant context)[4] | Women | Speed-dating | Modest evidence for increased attraction ratings to potential mates.[4] |

| Hare et al. (2017)[4][5][6][7][8] | 43 male, 51 female heterosexual Caucasians | Rating opposite-sex faces for attractiveness and unfaithfulness | No effect on attractiveness or unfaithfulness ratings.[4][5][6][7] |

| Oren et al. (2019)[2][9][10][11] | Men | Interpersonal Perception Task & emotional reaction to images of touch | Improved accuracy in evaluating romantic relationships; stronger emotional reaction to touch.[2][9][10][11] |

| Zhou et al. (2014)[4][11][12][13] | Heterosexual and homosexual/bisexual men and women | Gender attribution to point-light walkers (PLWs) | Heterosexual men were more likely to perceive PLWs as feminine.[4][11][12][13] |

Table 3: Physiological Effects of this compound

| Study | Participants | Measurement | Key Findings |

| Jacob et al. (2001)[2][3][9][14] | Men and Women | Skin temperature and skin conductance | Increased physiological arousal (lower skin temperature, higher skin conductance) in women, but not in men.[1][2][9] |

| Monti-Bloch & Grosser (1991)[2][3] | Men and Women | Electrical potentials at vomeronasal cells | Selective electrical changes in men's vomeronasal cells, not observed in women or other olfactory epithelium cells.[2][3] |

| Savic et al. (2001)[3][11][13][15] | Men | Positron Emission Tomography (PET) | Increased hypothalamic activity.[3][11][13][15] |

Experimental Protocols

The methodologies employed in studying this compound's effects are critical to interpreting the conflicting results. Below are detailed protocols from key studies.

Protocol 1: Gender Perception Study (Zhou et al., 2014)

-

Objective: To investigate if androstadienone (AND) and this compound (EST) signal gender and affect gender perception.

-

Participants: 24 heterosexual males, 24 heterosexual females, 24 homosexual males, and 24 bisexual or homosexual females.[8]

-

Stimuli:

-

Procedure:

-

A cotton ball with the designated scent (AND, EST, or control) was taped under the participant's nose.[8]

-

The study followed a repeated-measures, double-blind, and counterbalanced design.[8]

-

Participants viewed the PLWs on a screen for a brief period.

-

After each presentation, they were required to judge whether the walker was masculine or feminine.[12]

-

-

Key Measures: Frequency of "male" or "female" responses to the PLWs under each scent condition.

Protocol 2: Attractiveness Rating Study (Hare et al., 2017)

-

Objective: To determine if AND and EST affect perceptions of gender, attractiveness, and unfaithfulness.[4][5][6]

-

Participants: 94 heterosexual, Caucasian participants (43 male, 51 female).[4][6]

-

Design: A double-blind, repeated-measures study conducted on two consecutive days.[4]

-

Procedure:

-

On one day, participants were exposed to a control scent, and on the other, to either AND or EST.

-

Task 1 (Gender Perception): 46 participants identified the gender of five gender-neutral facial morphs.[4][6]

-

Task 2 (Attractiveness and Unfaithfulness Rating): 94 participants rated photographs of opposite-sex faces for attractiveness and probable sexual unfaithfulness.[4][6]

-

-

Key Measures: Gender classification of faces; attractiveness and unfaithfulness ratings on a numerical scale.

Protocol 3: Neuroimaging Study (Savic et al., 2001)

-

Objective: To investigate the neural correlates of exposure to AND and EST.

-

Participants: Men and women.

-

Methodology: Positron Emission Tomography (PET) was used to measure regional cerebral blood flow (rCBF) as an indicator of brain activity.

-

Procedure:

-

Participants were exposed to AND, EST, and a control odorant.

-

PET scans were acquired during exposure to each substance.

-

-

Key Measures: Changes in rCBF in specific brain regions, particularly the hypothalamus. The study found that EST activated the hypothalamus in men.[11][13][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and a typical experimental workflow for studying its effects.

Caption: Putative signaling pathway of this compound.

Caption: Generalized experimental workflow.

Conclusion

The existing body of research on the putative pheromonal effects of this compound on human behavior is characterized by a lack of consensus. While some studies provide intriguing evidence for its influence on mood, perception, and physiology, particularly in sex-specific ways, these findings are often not replicated in subsequent, well-controlled studies. The debate is further complicated by the uncertainty surrounding the functionality of the human vomeronasal organ, a key structure for pheromone detection in other mammals.

For researchers, scientists, and drug development professionals, the current state of evidence underscores the need for rigorous, large-scale, and replicable studies to definitively elucidate the role, if any, of this compound in human social and sexual behavior. Future research should prioritize robust methodologies, including standardized dosages, double-blind and placebo-controlled designs, and diverse participant populations. Furthermore, a deeper investigation into the underlying neural mechanisms, potentially through advanced neuroimaging techniques, is crucial to move the field forward. Until such evidence emerges, the classification of this compound as a human pheromone remains putative and a subject of continued scientific inquiry.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. A scent of romance: human putative pheromone affects men’s sexual cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Putative sex-specific human pheromones do not affect gender perception, attractiveness ratings or unfaithfulness judgements of opposite sex faces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putative sex-specific human pheromones do not affect gender perception, attractiveness ratings or unfaithfulness judgements of opposite sex faces | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. savemyexams.com [savemyexams.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] A scent of romance: human putative pheromone affects men’s sexual cognition | Semantic Scholar [semanticscholar.org]

- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 12. LabXchange [labxchange.org]

- 13. Oxytocin modulates human chemosensory decoding of sex in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pheromones, in context [apa.org]

Technical Whitepaper: Estratetraenol's Mechanism of Action on the Central Nervous System

Abstract

Estratetraenol (EST) is a steroid found in female urine that has been investigated as a putative human pheromone. Its mechanism of action on the central nervous system (CNS) remains a subject of considerable scientific debate. While early theories focused on the vomeronasal organ (VNO), current evidence suggests that any effects of EST are likely mediated through the main olfactory epithelium (MOE). Neuroimaging studies have demonstrated that exposure to EST can elicit sexually dimorphic activation in specific hypothalamic nuclei in heterosexual men, a response not observed in heterosexual women. These CNS effects are correlated with modest, context-dependent changes in mood, autonomic arousal, and social cognition. However, the specific receptors, the precise intracellular signaling pathways, and the compound's status as a true human pheromone have not been definitively established. This document provides a technical overview of the current understanding of EST's action, detailing neurophysiological findings, plausible signaling cascades, and the experimental protocols used in its investigation, while highlighting the significant controversies and gaps in the existing research.

Introduction: The Controversial Status of this compound

This compound (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous human steroid first identified in the urine of pregnant women.[1] It has been widely studied as a candidate for a human sex pheromone, a chemical signal that triggers an innate physiological or behavioral response in another member of the same species.[2]

Despite decades of research, the classification of EST as a human pheromone is highly contentious.[3] Critics point to a lack of robust, replicable evidence from large-scale studies, the absence of a clear scientific basis for selecting this specific molecule for testing, and a publication landscape potentially skewed by positive publication bias.[3][4] Many researchers argue that the fundamental criteria for classifying a substance as a pheromone—such as eliciting an innate, stereotyped behavior—have not been met for EST.[2][4]

This guide synthesizes the existing data on EST's effects on the CNS, presenting the findings within this critical scientific context.

Receptor-Level Interactions: From the VNO to the Olfactory Mucosa

The Vomeronasal Organ (VNO) Hypothesis

In many mammals, pheromone detection is primarily mediated by the vomeronasal organ (VNO), a distinct chemosensory structure that projects to the accessory olfactory bulb.[5][6][7] Early research into EST's effects was predicated on the hypothesis that it acted via a functional human VNO.[2][8] However, the consensus in the scientific community is that the human VNO is vestigial or non-functional in adults.[4][9][10] Anatomical and histological studies show that the human VNO epithelium more closely resembles respiratory tissue and lacks the mature sensory neurons found in species with functional VNOs.[10]

Main Olfactory Epithelium (MOE) as the Putative Site of Action

With the VNO largely dismissed as a viable pathway, the main olfactory epithelium (MOE) is the more likely site for EST detection.[9] This is supported by studies showing that brain activation in response to EST is dependent on a functional olfactory system; individuals with anosmia (loss of smell) do not exhibit the typical hypothalamic responses.[10][11] The MOE contains a vast array of G-protein coupled receptors (GPCRs) responsible for detecting conventional odorants. It is hypothesized that EST may activate a specific subset of these olfactory receptors or a yet-unidentified receptor type within this tissue.

A critical gap in the literature is the identification of a specific receptor for EST. To date, no olfactory or vomeronasal-type receptor has been shown to bind EST with high affinity and specificity. Consequently, quantitative data on binding affinity (e.g., Kd or IC50 values) for EST to a human receptor are absent from published research.

Proposed Intracellular Signaling Pathway

Assuming EST acts on a GPCR within the main olfactory epithelium, its binding would initiate a downstream intracellular signaling cascade. While the exact pathway is undefined, a plausible mechanism, analogous to canonical olfactory signaling, can be proposed.[9]

Upon binding, EST would induce a conformational change in its receptor, activating a coupled heterotrimeric G-protein (likely Gαolf, common in olfactory neurons). The activated Gα subunit would then stimulate adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP would activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including ion channels and transcription factors like CREB (cAMP response element-binding protein), ultimately leading to neuronal depolarization and altered gene expression.

References

- 1. A scent of romance: human putative pheromone affects men’s sexual cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Pheromone effects on the human hypothalamus in relation to sexual orientation and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Signaling mechanisms and behavioral function of the mouse basal vomeronasal neuroepithelium [frontiersin.org]

- 7. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pheromones, in context [apa.org]

- 9. Human Pheromone Detection by the Vomeronasal Organ: Unnecessary for Mate Selection? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pheromone signal transduction in humans: What can be learned from olfactory loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zhouw.psych.ac.cn [zhouw.psych.ac.cn]

An In-depth Technical Guide on the Synthesis of Estratetraenol from Androstadienone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Estratetraenol, a steroid with reported pheromonal activity, is biologically synthesized from androstadienone through the action of the enzyme aromatase. This technical guide provides a comprehensive overview of this transformation, focusing on the core scientific principles and methodologies relevant to its synthesis. This document outlines the biological pathway and presents a detailed, generalized experimental protocol for the chemoenzymatic synthesis of this compound from androstadienone. Quantitative data, based on typical enzymatic conversions, are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction

This compound, chemically known as estra-1,3,5(10),16-tetraen-3-ol, is an endogenous steroid found in humans.[1] It is structurally related to estrogens but lacks significant estrogenic activity.[1] The primary biological precursor to this compound is androstadienone (androsta-4,16-dien-3-one), a C19 steroid. The conversion of androstadienone to this compound is a key step in its biosynthesis and is catalyzed by the enzyme aromatase (cytochrome P450 19A1).[1][2][3] This process involves the aromatization of the A-ring of the steroid nucleus. Understanding the synthesis of this compound is of interest to researchers in various fields, including endocrinology, neuroscience, and medicinal chemistry.

Biological Synthesis Pathway

The biosynthesis of this compound from androstadienone is a multi-step enzymatic process mediated by aromatase. This enzyme complex, located in the endoplasmic reticulum of various tissues, catalyzes the conversion of androgens to estrogens.[2][4] The aromatization of the A-ring of androstadienone involves a series of oxidative reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. JBC: On the trail of steroid aromatase [asbmb.org]

- 3. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

Neurobiological Underpinnings of Estratetraenol Exposure: A Technical Guide

An In-depth Examination of the Neural, Behavioral, and Physiological Responses to a Putative Human Pheromone